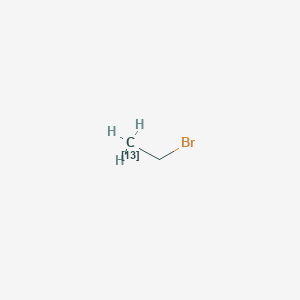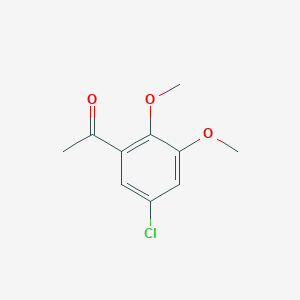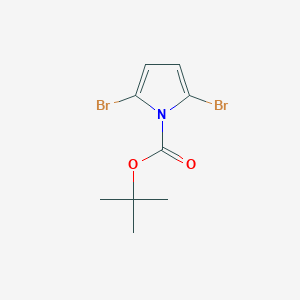
Bromoethane-2-13C
Vue d'ensemble
Description
Bromoethane-2-13C, also known as Ethyl-2-13C bromide, is a compound of significant interest in various scientific fields due to its unique isotopic labeling with carbon-13. This labeling makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound has the molecular formula 13CH3CH2Br and a molecular weight of 109.96 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromoethane-2-13C can be synthesized through the addition of hydrogen bromide to ethene, where the ethene is isotopically labeled with carbon-13. The reaction is as follows: [ \text{H}_2\text{C}=^{13}\text{CH}_2 + \text{HBr} \rightarrow ^{13}\text{CH}_3\text{CH}_2\text{Br} ] This reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting ethanol-2-13C with a mixture of hydrobromic acid and sulfuric acid. Another method involves refluxing ethanol-2-13C with phosphorus and bromine, generating phosphorus tribromide in situ, which then reacts with the ethanol to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bromoethane-2-13C primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions include:
Nucleophilic Substitution (S_N2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions (E2): this compound can also undergo elimination reactions to form ethene-2-13C, especially in the presence of strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include ethanol-2-13C, ethyl cyanide-2-13C, and ethylamine-2-13C.
Elimination Reactions: The major product is ethene-2-13C.
Applications De Recherche Scientifique
Bromoethane-2-13C has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: this compound is utilized in the development of radiolabeled pharmaceuticals for diagnostic imaging.
Mécanisme D'action
The mechanism of action of bromoethane-2-13C involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. This process is facilitated by the partial positive charge on the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Bromoethane (Ethyl bromide): The non-labeled version of bromoethane-2-13C, used in similar applications but without the isotopic labeling.
Bromomethane (Methyl bromide): A related compound with one less carbon atom, used as a fumigant and in organic synthesis.
1-Bromopropane (n-Propyl bromide): A three-carbon analog used as a solvent and in organic synthesis.
Uniqueness: this compound’s uniqueness lies in its isotopic labeling with carbon-13, which makes it invaluable for NMR spectroscopy and other analytical techniques that require isotopic differentiation. This labeling allows for detailed studies of molecular structures and reaction mechanisms that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
bromo(213C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583918 | |
| Record name | Bromo(2-~13~C)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-45-6 | |
| Record name | Bromo(2-~13~C)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117890-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzo[e]pyrene](/img/structure/B47544.png)




